molecular formula C12H13NO2 B13807714 (S)-Cyano(2-methylphenyl)methyl propanoate

(S)-Cyano(2-methylphenyl)methyl propanoate

Cat. No.: B13807714
M. Wt: 203.24 g/mol
InChI Key: LFKQNXTZVKNUIY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Cyano(2-methylphenyl)methyl propanoate is an organic compound that belongs to the class of cyano esters. It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further substituted with a methyl group at the second position. The compound also contains a propanoate ester functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyano(2-methylphenyl)methyl propanoate typically involves the reaction of (S)-2-methylphenylacetonitrile with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyano(2-methylphenyl)methyl propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(S)-Cyano(2-methylphenyl)methyl propanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Cyano(2-methylphenyl)methyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in various biochemical reactions. The ester functional group may also undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropyl propanoate: An ester with a similar structure but lacking the cyano group.

    Methyl propionate: A simpler ester with a propanoate group but without the phenyl and cyano substituents.

Uniqueness

(S)-Cyano(2-methylphenyl)methyl propanoate is unique due to the presence of both the cyano and ester functional groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

[(S)-cyano-(2-methylphenyl)methyl] propanoate

InChI

InChI=1S/C12H13NO2/c1-3-12(14)15-11(8-13)10-7-5-4-6-9(10)2/h4-7,11H,3H2,1-2H3/t11-/m1/s1

InChI Key

LFKQNXTZVKNUIY-LLVKDONJSA-N

Isomeric SMILES

CCC(=O)O[C@H](C#N)C1=CC=CC=C1C

Canonical SMILES

CCC(=O)OC(C#N)C1=CC=CC=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.